(2E)-4-{[(tert-butoxy)carbonyl]amino}pent-2-enoic acid
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Overview
Description
(2E)-4-{[(tert-butoxy)carbonyl]amino}pent-2-enoic acid is a compound that belongs to the class of organic compounds known as carboxylic acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its stability and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-{[(tert-butoxy)carbonyl]amino}pent-2-enoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then subjected to further reactions to introduce the pent-2-enoic acid moiety.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including this compound, is often carried out using automated peptide synthesizers. These machines allow for the stepwise addition of amino acids to a growing peptide chain, with the Boc group serving as a temporary protecting group that can be removed under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-{[(tert-butoxy)carbonyl]amino}pent-2-enoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed by treatment with strong acids such as trifluoroacetic acid (TFA), leading to the formation of the free amino acid.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Coupling Reactions: It can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.
Di-tert-butyl Dicarbonate (Boc2O):
Triethylamine: Used as a base in the protection reaction.
Dichloromethane: Commonly used as a solvent in the synthesis.
Major Products Formed
The major products formed from the reactions of this compound include the free amino acid after Boc removal, and various peptides when used in peptide synthesis.
Scientific Research Applications
(2E)-4-{[(tert-butoxy)carbonyl]amino}pent-2-enoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function by facilitating the synthesis of specific peptides.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of (2E)-4-{[(tert-butoxy)carbonyl]amino}pent-2-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. When the Boc group is removed under acidic conditions, the free amino group is available for further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
(2E)-4-{[(tert-butoxy)carbonyl]amino}pentanoic acid: Similar structure but lacks the double bond in the pent-2-enoic acid moiety.
(2E)-4-{[(tert-butoxy)carbonyl]amino}hex-2-enoic acid: Similar structure but with an additional carbon in the chain.
(2E)-4-{[(tert-butoxy)carbonyl]amino}but-2-enoic acid: Similar structure but with one less carbon in the chain.
Uniqueness
The uniqueness of (2E)-4-{[(tert-butoxy)carbonyl]amino}pent-2-enoic acid lies in its specific structure, which includes a double bond in the pent-2-enoic acid moiety. This structural feature can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in peptide synthesis and other applications.
Properties
CAS No. |
1334509-60-2 |
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Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoic acid |
InChI |
InChI=1S/C10H17NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h5-7H,1-4H3,(H,11,14)(H,12,13)/b6-5+ |
InChI Key |
SAPXWJIRFYUGTP-AATRIKPKSA-N |
Isomeric SMILES |
CC(/C=C/C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C=CC(=O)O)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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